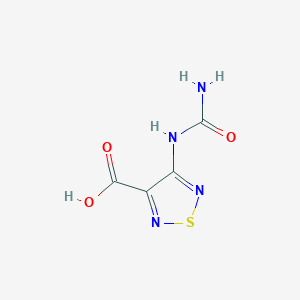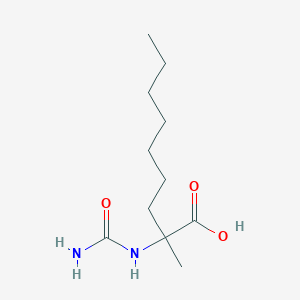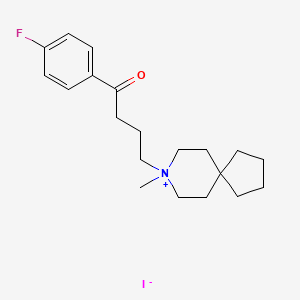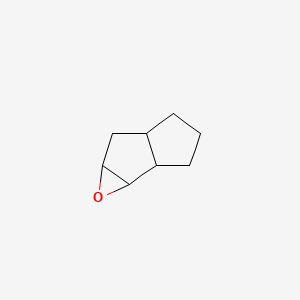
Alizarine Blue
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alizarine Blue, also known as Alizarin Blue R, is a synthetic anthraquinone dye with the chemical formula C17H9NO4. It is primarily used as an acid-base indicator and a staining agent in biological research. The compound exhibits color changes at different pH values, making it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alizarine Blue is synthesized from 3-nitroalizarin, glycerol, and concentrated sulfuric acid through a modified Skraup synthesis. The reaction involves heating these components to produce this compound . The compound crystallizes in brownish-violet needles from a benzene solution, with a melting point of 268-270°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization from suitable solvents.
Analyse Des Réactions Chimiques
Types of Reactions: Alizarine Blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Applications De Recherche Scientifique
Alizarine Blue has a wide range of applications in scientific research:
Mécanisme D'action
Alizarine Blue exerts its effects primarily through its ability to bind to specific molecules and ions. For instance, it binds to calcium ions, forming a complex that can be visualized under a microscope. This binding property is exploited in biological staining techniques to highlight specific structures within tissues .
Comparaison Avec Des Composés Similaires
Alizarin Red S: Another anthraquinone dye used for staining calcium deposits.
Alizarin Complexone: A derivative of Alizarin used for complexometric titrations.
Alizarin Fluorine Blue: A modified version of Alizarin Blue with enhanced solubility and sensitivity
Uniqueness: Alizarine Blue is unique due to its specific color change properties at different pH levels, making it an excellent acid-base indicator. Its ability to form stable complexes with calcium ions also sets it apart from other similar compounds, making it particularly useful in biological staining applications .
Propriétés
| 568-02-5 | |
Formule moléculaire |
C17H9NO4 |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione |
InChI |
InChI=1S/C17H9NO4/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21/h1-7,19-20H |
Clé InChI |
BUEWYDIBDQYWNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


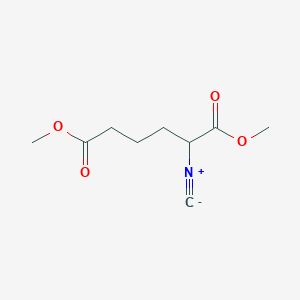

![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/no-structure.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

